![molecular formula C5H9NO2S B2504287 Bicyclo[1.1.1]pentan-1-sulfonamid CAS No. 2413074-53-8](/img/structure/B2504287.png)

Bicyclo[1.1.1]pentan-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

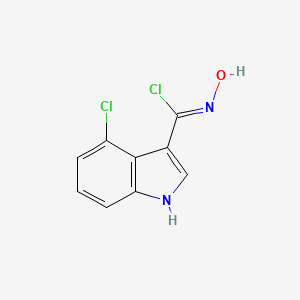

Bicyclo[1.1.1]pentane-1-sulfonamide is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.19. The purity is usually 95%.

BenchChem offers high-quality Bicyclo[1.1.1]pentane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[1.1.1]pentane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Bicyclo[1.1.1]pentan-1-sulfonamid (BCP-SO2NH2) dient als wertvolles Bioisoster für Benzolringe. Medizinalchemiker haben sein Potenzial als Ersatz für aromatische Einheiten in Arzneimittelmolekülen untersucht. Durch die Einarbeitung von BCP-SO2NH2 wollen Forscher die metabolische Stabilität, Wasserlöslichkeit und Bioaktivität pharmazeutischer Verbindungen verbessern .

- BCP-Derivate wurden als molekulare Stäbe, Rotoren und supramolekulare Verknüpfungseinheiten untersucht. Ihre einzigartige dreidimensionale Struktur macht sie zu interessanten Kandidaten für die Entwicklung von Funktionsmaterialien, wie z. B. Flüssigkristallen und metallorganischen Gerüsten .

- Forscher haben vielseitige synthetische Plattformen entwickelt, um Zugang zu 1,2-difunktionalisierten BCPs zu erhalten. Diese Verbindungen ahmen ortho- oder metasubstituierte Arene nach und bieten verschiedene funktionelle Griffe (Alkohol, Amin, Carbonsäure). Die Synthese nützlicher Bausteine aus einem gemeinsamen Zwischenprodukt ermöglicht die Herstellung verschiedener BCP-Analoga .

- Während Schwefel in Arzneimitteln reichlich vorhanden ist, sind S-BCPs in der Patentliteratur rar. Jüngste Methoden haben Radikalreaktionen von BCPs mit Thiolen, Disulfiden und anderen schwefelhaltigen Verbindungen untersucht. Das Verständnis der Reaktivität heterocyclischer Thiole gegenüber BCPs ist ein aktuelles Forschungsgebiet .

- BCPs, einschließlich BCP-SO2NH2, werden auf ihr Potenzial als bioisosterische Ersatzstoffe im Wirkstoffdesign untersucht. Ihre einzigartigen Eigenschaften bieten spannende Möglichkeiten zur Optimierung von Wirkstoffkandidaten .

- Eine praktische lichtgesteuerte Reaktion hat die Herstellung von über 300 funktionalisierten BCPs im Gramm- bis Kilogrammmaßstab ermöglicht. Diese effiziente Methode bietet Zugang zu verschiedenen BCP-Derivaten für weitere Untersuchungen .

Medizinische Chemie und Wirkstoffdesign

Materialwissenschaften

Funktionalisierte Bicyclo[1.1.1]pentane

Schwefel-substituierte BCPs (S-BCPs)

Anwendungen in der Wirkstoffforschung

Großtechnische Synthese

Wirkmechanismus

Target of Action

Bicyclo[1.1.1]pentane-1-sulfonamide (BCP-1-SO2NH2) is a derivative of the bicyclo[1.1.1]pentane (BCP) motif . The BCP motif has been recognized as a valuable bioisostere for internal alkynes, tert-butyl groups, and 1,4-disubstituted arenes . .

Mode of Action

Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .

Biochemical Pathways

Bcp derivatives have been used in various applications, including materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Pharmacokinetics

BCP derivatives, including BCP-1-SO2NH2, generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can enhance the bioavailability of the compound.

Result of Action

Bcp derivatives have been known to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Action Environment

The chemical installation of the bcp unit into a chemical entity remains a significant challenge from a synthetic point of view .

Zukünftige Richtungen

The field of Bicyclo[1.1.1]pentane synthesis and functionalization is evolving, with a focus on the most enabling and general methods for BCPs synthesis . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings is a highly attractive prospect not only chemically but also from an intellectual property perspective .

Biochemische Analyse

Biochemical Properties

Bicyclo[1.1.1]pentane-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to changes in their catalytic activity, potentially affecting the metabolism of other compounds .

Cellular Effects

The effects of Bicyclo[1.1.1]pentane-1-sulfonamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Bicyclo[1.1.1]pentane-1-sulfonamide can affect the expression of genes related to inflammation and apoptosis, thereby influencing cellular responses to stress and injury .

Molecular Mechanism

At the molecular level, Bicyclo[1.1.1]pentane-1-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, Bicyclo[1.1.1]pentane-1-sulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bicyclo[1.1.1]pentane-1-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Bicyclo[1.1.1]pentane-1-sulfonamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of Bicyclo[1.1.1]pentane-1-sulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, high doses of Bicyclo[1.1.1]pentane-1-sulfonamide have been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Bicyclo[1.1.1]pentane-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of metabolites. Additionally, Bicyclo[1.1.1]pentane-1-sulfonamide can affect the activity of other enzymes involved in lipid and carbohydrate metabolism, further influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of Bicyclo[1.1.1]pentane-1-sulfonamide within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to interact with transporters involved in drug uptake and efflux, affecting its distribution within cells. These interactions can influence the compound’s efficacy and potential side effects .

Subcellular Localization

Bicyclo[1.1.1]pentane-1-sulfonamide’s subcellular localization is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Bicyclo[1.1.1]pentane-1-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

bicyclo[1.1.1]pentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGFXWVXQMJJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)